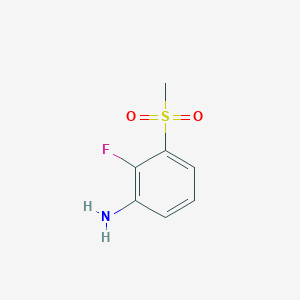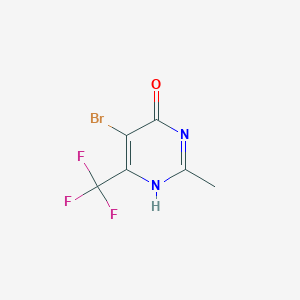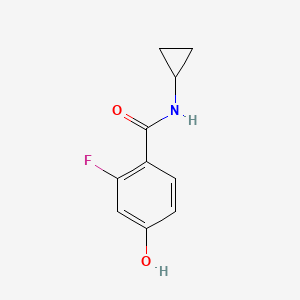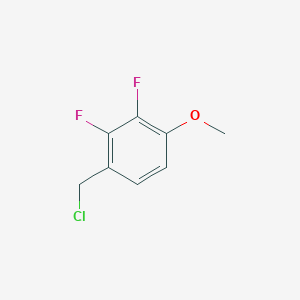
2-Fluoro-3-(methylsulfonyl)aniline
Descripción general
Descripción
2-Fluoro-3-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(methylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(methylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis : A study by Şahin, Pekmez, and Yildiz (2002) focused on the electrochemical formation of self-doped sulfonated polyaniline in a fluorosulfonic acid/acetonitrile solution. This involved using fluorosulfonic acid as a sulfonation reagent and supporting electrolyte for aniline, indicating potential applications in conducting polymer synthesis (Şahin, Pekmez, & Yildiz, 2002).
Synthesis of Sulfonated Oxindoles : Liu, Zheng, and Wu (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines. This one-pot reaction in dichloroethane leads to sulfonated oxindoles, highlighting its utility in organic synthesis (Liu, Zheng, & Wu, 2017).
Sulfonation of Aniline : Another study by Şahin, Pekmez, and Yildiz (2002) discussed in situ sulfonation of aniline in water and acetonitrile mixtures containing fluorosulfonic acid. The study optimized conditions for polymer formation, indicating potential in the field of polymer chemistry (Şahin, Pekmez, & Yildiz, 2002).
Ab Initio Study on α-Sulfonyl Carbanions : Raabe, Gais, and Fleischhauer (1996) conducted ab initio calculations on various (methylsulfonyl)methyl anions. This study, which includes fluorinated anions, is significant in understanding the molecular structures and stability of α-sulfonyl carbanions in organic chemistry (Raabe, Gais, & Fleischhauer, 1996).
Palladium- and Nickel-Catalyzed Amination : Research by Hanley et al. (2016) described the palladium- and nickel-catalyzed amination of aryl fluorosulfonates with aromatic and alkyl amines. This study is relevant for its application in developing commercial amination reactions of phenolic raw materials (Hanley et al., 2016).
Reactions of Arylsulfonyl Compounds : Baiazitov et al. (2013) investigated the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, offering insights into the selective displacement of various groups in these compounds, which is crucial for understanding reaction mechanisms in organic chemistry (Baiazitov et al., 2013).
Anti-Inflammatory Agents Design : A study by Mahdi, Mohammed, and Jassim (2012) involved synthesizing 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents. This research is significant for its implications in the development of new pharmacological treatments (Mahdi, Mohammed, & Jassim, 2012).
Fluorescent Scaffolds in Material Science : Beppu et al. (2014) synthesized a series of 2,6-bis(arylsulfonyl)anilines, demonstrating their high fluorescence emissions in the solid state. This study is relevant for the development of new materials with specific optical properties (Beppu et al., 2014).
Propiedades
IUPAC Name |
2-fluoro-3-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPZERVGUAFTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methylsulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(Piperidin-2-yl)phenyl]methanol](/img/structure/B7900133.png)






